2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
This compound belongs to the 1,3,4-thiadiazole-2-sulfanyl acetamide family, characterized by a thiadiazole core substituted with a tert-butylcarbamoyl-amino group and a sulfanyl acetamide side chain. Its synthesis likely follows a two-step protocol involving heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of the intermediate thiol group, as described for structurally related derivatives . While specific data (e.g., yield, melting point) for this compound are unavailable in the provided evidence, its structural features align with derivatives reported for anticonvulsant and anticancer applications .
Properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2S2/c1-9(2,3)12-6(16)11-7-13-14-8(18-7)17-4-5(10)15/h4H2,1-3H3,(H2,10,15)(H2,11,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSYGKVIAXZYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Tert-butylcarbamoylamino Group: The tert-butylcarbamoylamino group is introduced through a reaction with tert-butyl isocyanate.
Attachment of the Sulfanyl Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow microreactor systems for more efficient and sustainable synthesis .
Chemical Reactions Analysis
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiadiazole ring or the sulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Thiadiazole Ring | Bioisostere of pyrimidine; involved in DNA replication interference |
| Sulfanyl Group | Enhances reactivity and potential interactions with biological molecules |
| Acetamide Moiety | Provides stability and solubility in biological systems |
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmacological agent. Its applications include:
- Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens.
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it relevant in treating inflammatory diseases.
- Anticancer Research : The unique structure allows for interference with DNA replication processes, which is crucial in cancer therapy.
Materials Science
In materials science, 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is explored for:
- Development of New Materials : Its unique electronic and optical properties make it suitable for creating advanced materials with specific functionalities.
Biological Research
In biological research, the compound is utilized for:
- Enzyme Inhibition Studies : Investigating its role as an enzyme inhibitor can provide insights into its therapeutic potential.
- Protein Interaction Studies : Understanding how it interacts with proteins can reveal mechanisms of action relevant to disease processes.
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiadiazole derivatives, including our compound of interest:
- Alam et al. (2011) reported that various thiadiazole derivatives demonstrated significant suppressive activity against human cancer cell lines such as lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3). One derivative showed an IC50 value of 4.27 µg/mL against SK-MEL-2 cells.
- Olsen et al. (2018) explored the cytostatic properties of 2-amino-1,3,4-thiadiazole derivatives, leading to the development of new compounds with promising anticancer activity.
- A review by Maddila et al. (2021) summarized various biological activities associated with 1,3,4-thiadiazole derivatives, emphasizing their potential as anticancer agents due to their diverse mechanisms of action.
Summary of Key Findings
| Study | Cell Line | IC50 Value | Activity |
|---|---|---|---|
| Alam et al. (2011) | SK-MEL-2 | 4.27 µg/mL | Cytotoxicity |
| Olsen et al. (2018) | Various | Not specified | Cytostatic properties |
| Maddila et al. (2021) | Various | Not specified | Broad biological activities |
Mechanism of Action
The mechanism of action of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key analogs from the evidence share the 1,3,4-thiadiazole-2-sulfanyl acetamide scaffold but differ in substituents (Table 1). For example:
- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): A chlorobenzyl substituent confers moderate lipophilicity (melting point: 132–134°C) .
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h): A benzylthio group increases steric bulk, resulting in a lower melting point (133–135°C) compared to smaller substituents .
- Target compound : The tert-butylcarbamoyl group is bulkier than benzyl or chlorobenzyl substituents, likely reducing solubility but enhancing binding to hydrophobic enzyme pockets.
Structural Analogs and Bioactivity
- In contrast, the target compound’s tert-butyl group may favor interactions with different enzyme targets .
- Oxadiazole derivatives : Compounds like 8t–8w () replace the thiadiazole core with oxadiazole, reducing sulfur-mediated interactions. These derivatives exhibit LOX inhibition and cholinesterase activity, suggesting that the thiadiazole sulfur atom in the target compound may enhance metal-binding or redox activity .
Data Table: Key Analogs and Properties
Research Findings and Implications
- Synthetic flexibility : The two-step synthesis method (heterocyclization + alkylation) allows diversification of the thiadiazole core, as demonstrated in and . This supports scalable production of the target compound .
- Hydrophobicity-activity relationship : Bulky substituents (e.g., tert-butylcarbamoyl) may enhance target engagement in hydrophobic binding pockets, as seen in benzothiazole derivatives () .
- Computational insights : Molecular docking studies (e.g., ) suggest that hybrid thiadiazole derivatives can inhibit enzymes like 5-LOX, guiding future optimization of the target compound .
Biological Activity
2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a thiadiazole ring, a sulfanyl group, and an acetamide moiety, contributing to its potential therapeutic applications. The chemical formula is C₁₃H₁₈N₄O₂S₂, with a molecular weight of approximately 318.43 g/mol.
Structural Characteristics
The structural features of this compound include:
- Thiadiazole Ring : Known for various biological activities.
- Sulfanyl Group : Enhances the compound's reactivity and potential interactions.
- Acetamide Moiety : Provides additional functional properties that may influence biological activity.
Anticancer Properties
Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. Specifically, derivatives of 2-amino-1,3,4-thiadiazole have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving enzyme inhibition and modulation of signaling pathways .
Enzyme Inhibition
The compound has been explored as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways relevant to diseases such as cancer. The inhibition of these enzymes can disrupt cellular processes critical for tumor growth and survival.
Antimicrobial Activity
The thiadiazole derivatives are also noted for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. This is particularly relevant in the development of new antimicrobial agents due to rising antibiotic resistance .
The biological activity of this compound is attributed to its ability to interact with cellular targets:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to interfere with microtubule dynamics, which is crucial for cell division.
- Modulation of Signaling Pathways : It may affect pathways involved in cell survival and proliferation.
Case Studies
Several studies have reported on the biological activities of thiadiazole derivatives:
- Cytotoxicity against Cancer Cell Lines :
- Antimicrobial Efficacy :
Comparative Analysis
The following table summarizes the biological activities of related thiadiazole compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Amino-1,3,4-thiadiazole | Contains a similar thiadiazole core | Antimicrobial and anticancer properties |
| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Sulfamoyl group attached | Antimicrobial activity |
| 1-(5-benzylthio-1,3,4-thiadiazol-2-yl)acetate | Benzylthio substituent | Anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
